molecular formula C12H20Cl2N2 B2425871 (1-(p-Tolyl)pyrrolidin-3-yl)methanamine CAS No. 1017428-21-5

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine

Cat. No. B2425871
CAS RN: 1017428-21-5
M. Wt: 263.21
InChI Key: YYOVVRNOSUXRCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “(1-(p-Tolyl)pyrrolidin-3-yl)methanamine”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a p-tolyl group. The molecular weight of this compound is 263.21.

Scientific Research Applications

Synthesis and Characterization

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine Synthesis This compound was synthesized through the condensation of p-toluic hydrazide and glycine using the polyphosphoric acid condensation route, demonstrating high yields and thorough spectroscopic characterization. The compound's properties were analyzed using various spectroscopic techniques, indicating its potential for further scientific applications (Shimoga et al., 2018).

Catalytic and Medicinal Applications

Unsymmetrical NCN′ and PCN Pincer Palladacycles Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine were synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were characterized and tested for catalytic applications, demonstrating good activity and selectivity, suggesting potential use in chemical synthesis and catalysis (Roffe et al., 2016).

Palladium(II) and Platinum(II) Complexes with Anticancer Activity Palladium and platinum complexes based on Schiff base ligands, including R-(phenyl)methanamine derivatives, were synthesized and characterized. The complexes demonstrated significant anticancer activity against various human cancerous cell lines, suggesting potential medicinal applications, particularly in cancer therapy (Mbugua et al., 2020).

Sensing and Detection Applications

Fluorescent Chemosensor for Zn2+ A novel zinc ion sensor incorporating a dipicolylamine derivative and an anthracene group was synthesized. The sensor showed high selectivity for Zn2+ ions with fluorescence enhancement, indicating its potential for applications in ion detection and environmental monitoring (Kim et al., 2013).

Selective Detection of Hg2+ and Ni2+ Ions Products formed by the reaction between 2,3-dibromonaphthalene-1,4-dione with pyridyl amines were characterized and showed the ability to detect Hg and Ni ions selectively. This indicates potential applications in environmental monitoring and industrial processes (Aggrwal et al., 2021).

properties

IUPAC Name

[1-(4-methylphenyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-2-4-12(5-3-10)14-7-6-11(8-13)9-14/h2-5,11H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNANGROEDVCAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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